

Elucidation of the 22,23-Dihydroavermectin B1a Aglycone Structure: A Technical Guide

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Compound of Interest

Compound Name: 22,23-Dihydroavermectin B1a
aglycon

Cat. No.: B2661780

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **22,23-dihydroavermectin B1a aglycone**, a key degradation product of the broad-spectrum antiparasitic agent, ivermectin. This document details the analytical methodologies, presents key quantitative data, and illustrates the logical workflow employed in confirming the chemical structure of this complex polycyclic lactone.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone or ivermectin impurity G, is a significant derivative of ivermectin formed through the acid-catalyzed hydrolysis of its oleandrose disaccharide unit.^{[1][2]} Understanding the structure of this aglycone is crucial for impurity profiling, stability studies, and comprehending the structure-activity relationships of the avermectin class of compounds. The elucidation of its intricate polycyclic structure relies on a combination of advanced spectroscopic and crystallographic techniques.

Methodologies and Experimental Protocols

The definitive structure of **22,23-dihydroavermectin B1a aglycone** was determined through a multi-faceted approach involving mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is instrumental in determining the elemental composition and fragmentation pathways of the aglycone.

Experimental Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The aglycone, obtained from the acid hydrolysis of ivermectin, is dissolved in a suitable solvent such as acetonitrile or methanol.
- Ionization Mode: Positive ion mode is typically employed to generate protonated molecules $[M+H]^+$.
- Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
- Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce the structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (1H) and carbon (^{13}C) signals and for establishing the connectivity and stereochemistry of the molecule.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Sample Preparation: The purified aglycone is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$).

- 1D NMR Experiments:
 - ^1H NMR: Provides information on the chemical environment and multiplicity of protons.
 - ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical shifts.
 - DEPT-135: Differentiates between CH , CH_2 , and CH_3 groups.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure and absolute stereochemistry of the aglycone.[\[3\]](#)

Experimental Protocol:

- Crystallization: High-purity aglycone is dissolved in a suitable solvent system and allowed to crystallize slowly through methods such as slow evaporation or vapor diffusion.
- Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson

methods and then refined to obtain the final atomic coordinates and thermal parameters.

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of **22,23-dihydroavermectin B1a aglycone**.

Physical and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₃₄ H ₅₀ O ₈	[4][5]
Molecular Weight	586.76 g/mol	[4][5]
Exact Mass	586.3506 Da	[4]

Mass Spectrometry Data (Predicted)

The fragmentation of the aglycone is predicted based on the established fragmentation of Avermectin B1a.[6] The primary fragmentation involves the retro-Diels-Alder reaction in the cyclohexene ring.

m/z (Predicted)	Proposed Fragment Structure
587.3585	[M+H] ⁺
569.3479	[M+H - H ₂ O] ⁺
551.3374	[M+H - 2H ₂ O] ⁺
305.1747	Fragment from retro-Diels-Alder cleavage of the C8-C14 bond

¹H and ¹³C NMR Data (Inferred from Ivermectin in CDCl₃)

The following NMR data for the aglycone moiety is inferred from the published spectra of ivermectin.[7] The absence of signals corresponding to the oleandrose disaccharide is the key differentiator.

Position	¹³ C Chemical Shift (ppm) (Inferred)	¹ H Chemical Shift (ppm) and Multiplicity (Inferred)
1	173.8	-
2	36.5	2.25 (m)
3	125.1	5.40 (m)
4	135.2	-
5	81.2	3.95 (s)
6	78.9	4.00 (d)
7	67.5	3.30 (m)
8	79.8	4.68 (dd)
9	120.9	5.88 (d)
10	127.8	5.78 (dd)
11	118.2	5.82 (m)
12	39.8	2.05 (m)
13	71.5	3.90 (m)
14	34.5	1.55 (m)
15	27.8	1.85 (m)
16	36.8	1.50 (m)
17	45.8	3.35 (m)
18	32.1	1.95 (m)
19	20.1	0.95 (d)
20	12.5	0.85 (d)
21	98.2	-
22	35.4	1.60 (m)
23	35.1	1.75 (m)

24	42.3	1.25 (m)
25	40.1	1.15 (m)
4a-CH ₃	17.8	1.88 (s)
12-CH ₃	17.5	1.15 (d)
14a-CH ₃	14.8	1.50 (s)
24-CH ₃	19.9	0.90 (d)
26-CH ₃	12.1	0.82 (t)
26-CH ₂	27.4	1.45 (m)
5-OH	-	Variable
7-OH	-	Variable
13-OH	-	Variable

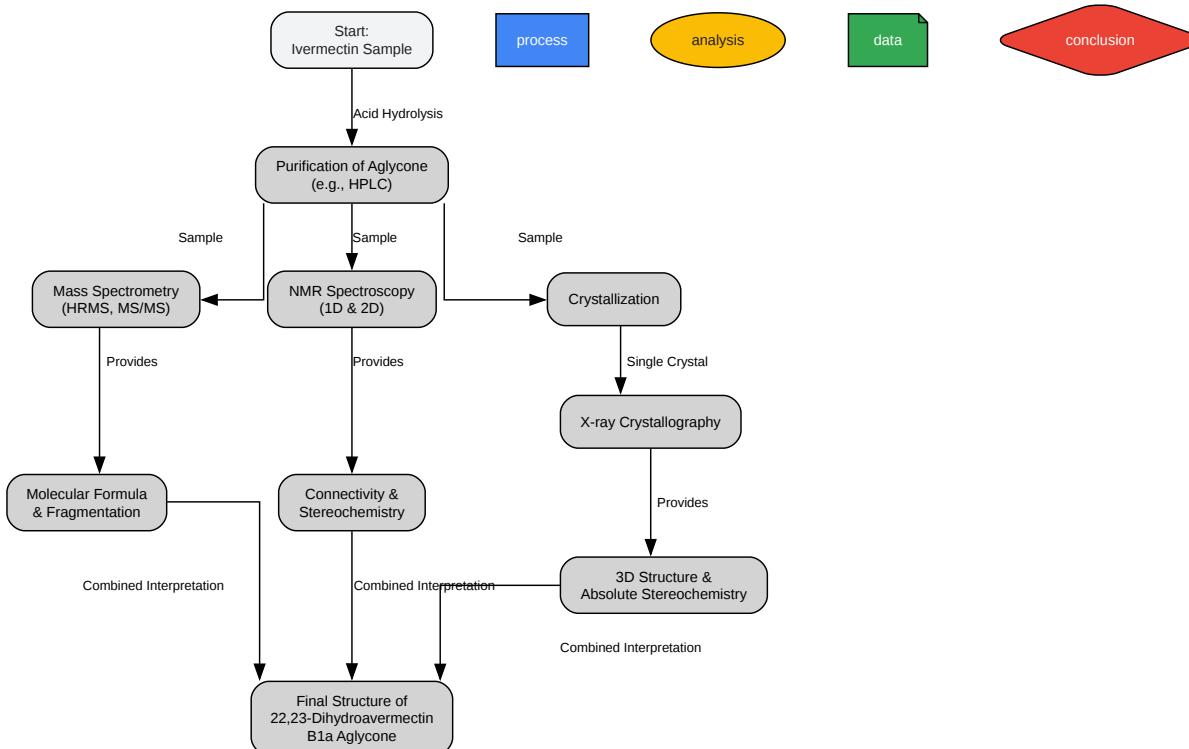
X-ray Crystallography Data (Representative for Avermectins)

While specific data for the aglycone is not readily available, analysis of related avermectin structures, such as ivermectin pseudopolymorphs, reveals key crystallographic parameters.[\[8\]](#)

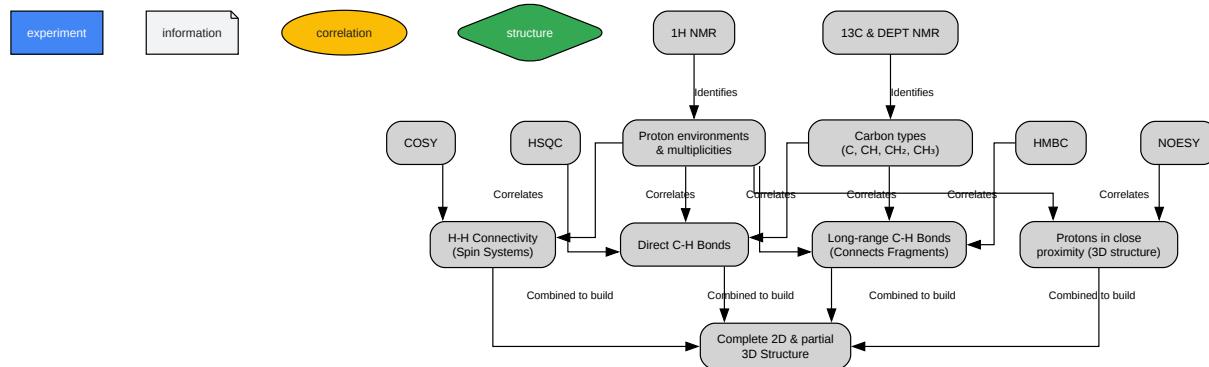
Parameter	Representative Value
Crystal System	Monoclinic or Orthorhombic
Space Group	e.g., I2 or P2 ₁ 2 ₁ 2 ₁
a (Å)	~10-15
b (Å)	~20-25
c (Å)	~25-30
α (°)	90
β (°)	~90-100
γ (°)	90
Z (molecules/cell)	2 or 4

Visualizations of Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships in the structure elucidation process.

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Caption: Overall workflow for the structure elucidation of the aglycone.

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Caption: Logical relationships in NMR-based structure determination.

Conclusion

The structure of **22,23-dihydroavermectin B1a aglycone** has been unequivocally established through the synergistic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography. Mass spectrometry confirms the molecular formula and provides insights into the core structural motifs through fragmentation analysis. NMR spectroscopy delineates the complete covalent framework and relative stereochemistry. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement and absolute configuration. This comprehensive characterization is fundamental for quality control in pharmaceutical manufacturing and for advancing the understanding of the chemical properties of the avermectin family.

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